6-{[(4-Ethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
6-{[(4-Ethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted at position 6 with a sulfonamide group containing a (4-ethylphenyl)(methyl)amino moiety and a carboxylic acid at position 3.
The sulfonamide group at position 6 introduces steric and electronic effects that modulate interactions with biological targets, while the carboxylic acid at position 3 enhances solubility and enables hydrogen bonding. Limited synthesis details are available for this specific compound, but analogous derivatives are synthesized via palladium-catalyzed cross-coupling reactions or microwave-assisted methods, as seen in related quinoline derivatives .
Properties
IUPAC Name |
6-[(4-ethylphenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-3-12-4-6-13(7-5-12)21(2)27(25,26)14-8-9-17-15(10-14)18(22)16(11-20-17)19(23)24/h4-11H,3H2,1-2H3,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVXUQCICSLZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Ethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis, which involve the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Sulfonyl Group: This step usually involves the sulfonylation of the quinoline core using sulfonyl chlorides in the presence of a base.
Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated quinoline derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-Ethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
6-{[(4-Ethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Pharmaceutical Development: The compound serves as a lead compound in the development of new drugs.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(4-Ethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Position 6 Modifications
- Sulfonamide Variations: The target compound’s (4-ethylphenyl)(methyl)amino sulfonyl group differs from the hydroxypiperidine sulfonyl group in ’s analog. The latter’s polar hydroxyl group may enhance solubility but reduce lipophilicity compared to the ethylphenyl group, which likely improves membrane permeability .
- Fluorine Substitution : Fluorine at position 6 () increases metabolic stability and electron-withdrawing effects, critical for antibacterial activity. The absence of fluorine in the target compound suggests divergent therapeutic applications .
Position 3 Modifications
- Carboxylic Acid vs. Carboxamide : The carboxylic acid in the target compound and derivatives contrasts with carboxamide derivatives like 9im (). Carboxamides often exhibit improved bioavailability and target affinity due to reduced ionization at physiological pH, as seen in 9im’s potent Axl kinase inhibition .
- Ester Derivatives : ’s ethyl ester (compound 4) shows STAT3 inhibition but may require hydrolysis to the active carboxylic acid form in vivo, introducing variability in efficacy .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | LogP* | Solubility (Predicted) | Key Features |
|---|---|---|---|---|
| Target Compound | 416.43 (estimated) | ~3.5 | Moderate (carboxylic acid) | Bulky sulfonamide enhances protein binding |
| 9im (Axl Inhibitor) | ~380 | ~2.8 | High (carboxamide) | Improved membrane permeability |
| 6-Fluoro Derivative | 235.20 | ~1.5 | High (fluorine, carboxylic acid) | Enhanced metabolic stability |
| Compound 8 (STAT3 Inhibitor) | 324.30 | ~2.0 | Low (ester) | Prodrug requiring hydrolysis |
*LogP estimated using fragment-based methods.
- Solubility : The target’s carboxylic acid improves aqueous solubility compared to ester derivatives (e.g., ) but may limit blood-brain barrier penetration.
- Metabolic Stability : The absence of fluorine in the target compound may reduce oxidative metabolism resistance compared to fluorinated analogs .
Biological Activity
6-{[(4-Ethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 434907-95-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with various functional groups, including a sulfonamide and a carboxylic acid. Its molecular formula is , with a molecular weight of 378.42 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18N2O5S |
| Molecular Weight | 378.42 g/mol |
| CAS Number | 434907-95-6 |
Antimicrobial Activity
Research indicates that compounds with a similar structure to this compound exhibit significant antimicrobial properties. In vitro studies have shown that quinolone derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. The specific compound's effectiveness against various strains of bacteria remains an area of active investigation.
Antitumor Activity
The compound has been evaluated for its potential as an antitumor agent. Preliminary studies suggest it may inhibit tumor growth in various cancer models by targeting specific pathways involved in cell proliferation and survival. For instance, it has been noted to affect the activity of murine double minute 2 (MDM2), a key regulator in cancer cell growth.
Case Study: Antitumor Efficacy
In a study involving human cancer cell lines, the compound demonstrated dose-dependent inhibition of cell proliferation. The IC50 values were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (colon cancer) | 137 ± 31 |
| HCT116 p53–/– | 14 ± 2 |
These findings indicate that the compound may be particularly effective against tumors with certain genetic backgrounds.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair.
- Receptor Interaction : The compound could interact with cellular receptors or transcription factors, modulating gene expression related to cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
When compared to other quinolone derivatives such as ciprofloxacin and levofloxacin, the unique combination of functional groups in this compound potentially confers distinct biological properties that could enhance its therapeutic efficacy.
| Compound Name | Class | Biological Activity |
|---|---|---|
| Ciprofloxacin | Fluoroquinolone | Antibacterial |
| Levofloxacin | Fluoroquinolone | Antibacterial |
| This compound | Novel Quinoline Derivative | Antimicrobial & Antitumor |
Q & A
Q. What are the standard synthetic routes for this quinoline-3-carboxylic acid derivative?
The compound is typically synthesized via multi-step reactions involving sulfonylation and condensation. A common approach involves:
- Step 1 : Formation of the quinoline core via cyclization of substituted aniline derivatives with β-keto esters under acidic conditions .
- Step 2 : Introduction of the sulfonamide group using [(4-ethylphenyl)(methyl)amino]sulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure regioselectivity .
- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity. Key intermediates (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) are critical for structural validation .
Q. Which spectroscopic techniques are recommended for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, particularly the sulfonyl and ethylphenyl groups .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350–1150 cm⁻¹) .
- X-ray Crystallography : Optional for absolute configuration determination, though single-crystal growth may require optimized solvent systems .
Q. What are the solubility properties of this compound, and how do they affect experimental workflows?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic solutions. For biological assays, pre-dissolution in DMSO followed by dilution in buffered solutions (pH 7.4) is recommended to avoid precipitation .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to minimize side products?
- Reagent Ratios : Use a 1.2–1.5 molar excess of sulfonating agent to ensure complete reaction while avoiding over-sulfonation .
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis of the sulfonyl chloride .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance reaction efficiency .
- Analytical Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .
Q. What strategies resolve discrepancies in reported biological activity data?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control compounds to normalize results .
- Metabolic Stability Tests : Evaluate degradation pathways in liver microsomes to distinguish intrinsic activity from artifacts .
- Structural Analog Comparison : Compare activity with analogs lacking the sulfonyl group to isolate pharmacophore contributions .
Q. How does the sulfonyl group’s electronic configuration influence reactivity in nucleophilic substitution?
The electron-withdrawing sulfonyl group activates the quinoline core at the C-6 position, facilitating nucleophilic attack. Computational studies (e.g., DFT) can map electron density to predict regioselectivity. Experimentally, substituent effects are tested by replacing the ethylphenyl group with electron-donating/withdrawing moieties and measuring reaction rates .
Q. What methods assess the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
- Light Sensitivity : Conduct ICH-compliant photostability tests using UV/visible light chambers .
- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) and analyze crystallinity via PXRD .
Data Contradiction Analysis
Q. How to address conflicting results in cytotoxicity studies across different laboratories?
- Source Verification : Confirm compound purity (>95% by HPLC) and storage conditions (e.g., desiccated vs. humid environments) .
- Assay Reprodubility : Cross-validate using orthogonal methods (e.g., MTT vs. ATP-based assays) .
- Batch Variability : Synthesize multiple batches under identical conditions to rule out synthetic artifacts .
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Flexibility of the Sulfonamide Group : Molecular dynamics simulations can account for rotational freedom around the S–N bond, improving docking accuracy .
- Protonation State : Adjust the ionization state of the carboxylic acid group (pH-dependent) in docking models to match experimental conditions .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₅S | |
| Melting Point | 270–272°C (decomposes) | |
| Solubility in DMSO | 25 mg/mL | |
| logP (Predicted) | 2.8 ± 0.3 |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Over-sulfonated derivative | Excess sulfonyl chloride | Use stoichiometric reagent ratios |
| Hydrolyzed quinoline core | Moisture during reaction | Dry solvents and inert atmosphere |
| Diethyl ester impurities | Incomplete ester hydrolysis | Optimize NaOH concentration/time |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
